molecular formula C27H22O2P2 B14130133 1,3-Bis(diphenylphosphanyl)propane-1,3-dione CAS No. 89243-74-3

1,3-Bis(diphenylphosphanyl)propane-1,3-dione

Cat. No.: B14130133
CAS No.: 89243-74-3
M. Wt: 440.4 g/mol
InChI Key: SCVKIIRWAXEAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

1,3-Bis(diphenylphosphanyl)propane-1,3-dione can be synthesized through various methods. One common synthetic route involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane . The reaction proceeds as follows: [ 2 \text{Ph}_2\text{PLi} + \text{Cl(CH}_2)_3\text{Cl} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 2 \text{LiCl} ]

Another method involves metal-halogen exchange followed by metathesis : [ \text{Br(CH}_2)_3\text{Br} + 2 \text{tBuLi} \rightarrow \text{Li(CH}_2)_3\text{Li} + 2 \text{tBuBr} ] [ \text{Li(CH}_2)_3\text{Li} + 2 \text{PCl}_3 \rightarrow \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 2 \text{LiCl} ] [ \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 4 \text{PhLi} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 4 \text{LiCl} ]

Chemical Reactions Analysis

1,3-Bis(diphenylphosphanyl)propane-1,3-dione undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced under specific conditions to form different phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly in the formation of coordination complexes with metals.

Common reagents and conditions used in these reactions include nickel(II) chloride for the formation of nickel complexes, and palladium(II) catalysts for various coupling reactions . Major products formed from these reactions include polyketones and other coordination complexes .

Scientific Research Applications

1,3-Bis(diphenylphosphanyl)propane-1,3-dione is widely used in scientific research due to its ability to act as a bidentate ligand in coordination chemistry. Some of its applications include:

Comparison with Similar Compounds

1,3-Bis(diphenylphosphanyl)propane-1,3-dione can be compared with other similar diphosphine ligands, such as:

This compound is unique due to its specific structure and the presence of the dione functionality, which can enhance its coordination abilities and reactivity in certain catalytic processes .

Properties

CAS No.

89243-74-3

Molecular Formula

C27H22O2P2

Molecular Weight

440.4 g/mol

IUPAC Name

1,3-bis(diphenylphosphanyl)propane-1,3-dione

InChI

InChI=1S/C27H22O2P2/c28-26(30(22-13-5-1-6-14-22)23-15-7-2-8-16-23)21-27(29)31(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2

InChI Key

SCVKIIRWAXEAPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C(=O)CC(=O)P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.